molecular formula C18H11Cl2FN4O B2944791 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-41-4

5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2944791
CAS No.: 895020-41-4
M. Wt: 389.21
InChI Key: XZALZUHFWWTKRV-UHFFFAOYSA-N
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Description

The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. Its structure features a pyrazole ring fused to a pyrimidinone system, with substitutions at the 1- and 5-positions:

  • 5-position: A (2-chloro-6-fluorophenyl)methyl group, contributing to lipophilicity and electronic modulation via halogen atoms.

These analogs are frequently explored for kinase inhibition, antifungal activity, and other therapeutic applications .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4O/c19-11-3-1-4-12(7-11)25-17-13(8-23-25)18(26)24(10-22-17)9-14-15(20)5-2-6-16(14)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZALZUHFWWTKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted phenylhydrazines with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name / ID Substituents Core Structure Key Functional Groups Reference
Target Compound 1-(3-chlorophenyl), 5-[(2-chloro-6-fluorophenyl)methyl] Pyrazolo[3,4-d]pyrimidin-4-one Chlorine, fluorine, methyl linkage
5-Amino-6-(4-fluorophenylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-amino, 6-(4-fluorophenylamino) Pyrazolo[3,4-d]pyrimidin-4-one Amino, fluorine
HS38 (1-(3-Chlorophenyl)-6-thio derivative) 1-(3-chlorophenyl), 6-thiopropanamide Pyrazolo[3,4-d]pyrimidin-4-one Thioether, amide
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl) derivative 5-(3-fluoro-4-methylphenyl), 6-ethyl Pyrazolo[3,4-d]pyrimidin-4-one Ethyl, fluorine, methyl
4-Amino-1-(2-chlorophenyl)-5-methyl derivative 1-(2-chlorophenyl), 4-amino, 5-methyl Pyrazolo[3,4-d]pyrimidin-6-one Amino, methyl

Key Observations :

  • The target compound’s 5-[(2-chloro-6-fluorophenyl)methyl] group is unique among analogs, combining steric bulk and dual halogen atoms.
  • Halogenated aryl groups (e.g., 3-chlorophenyl, 4-fluorophenyl) are common, enhancing binding affinity through hydrophobic and halogen-bonding interactions .

Key Findings :

  • Antifungal activity is strongly influenced by 5-amino-6-arylamino substitutions, with methyl groups enhancing efficacy compared to benzyl .
  • Thioether-linked derivatives (HS38) demonstrate kinase inhibition, suggesting the target compound’s 1-(3-chlorophenyl) group may similarly target kinase domains .

Physicochemical and Structural Properties

Table 3: Crystallographic and Electronic Features

Compound Crystal System Space Group Hydrogen Bonding Electron Delocalization Reference
5-Amino-6-(4-fluorophenylamino) derivative Monoclinic P21/n N–H···O, C–H···O Delocalized across pyrazolo-pyrimidinone core
Target Compound Likely similar H-bonding Expected delocalization due to aromatic core

Insights :

  • Hydrogen bonds (e.g., N–H···O) in analogs stabilize crystal packing and may influence solubility .

Biological Activity

The compound 5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 895020-41-4) is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and related research findings.

  • Molecular Formula : C24H16Cl2FN3O
  • Molecular Weight : 452.31 g/mol
  • LogP : 5.801 (indicating high lipophilicity)
  • Water Solubility : LogSw -6.09 (indicating poor solubility)

The biological activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit specific kinases involved in cancer progression. The compound under discussion is known to inhibit Src family kinases and Bcr-Abl, which are implicated in various cancers such as glioblastoma and chronic myelogenous leukemia (CML) . Inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes.

In Vitro Studies

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Compound 1b (similar structure) reduced tumor volume by over 50% in a xenograft model of CML .
  • In vitro assays showed that the compound effectively inhibited cell proliferation across multiple cancer cell lines with varying IC50 values.

In Vivo Studies

In vivo studies have confirmed the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in tumor models:

  • A study indicated that certain derivatives were effective in reducing tumor volume in osteosarcoma models .
  • Another study highlighted the potential of these compounds in reducing tumor growth in neuroblastoma and glioblastoma models .

Case Studies

Several case studies have underscored the potential applications of this compound:

  • Osteosarcoma Model : A derivative with an anilino group at the C4 position showed promising results in xenograft models, significantly reducing tumor size.
  • Chronic Myelogenous Leukemia : A derivative demonstrated over 50% inhibition of tumor growth in mice inoculated with CML cells .

Research Findings

Recent advancements have focused on synthesizing a library of pyrazolo[3,4-d]pyrimidine derivatives to explore their biological activities:

  • Enzymatic Assays : Compounds were evaluated for their inhibitory effects on Src and Bcr-Abl kinases, with promising results indicating strong inhibition at various concentrations .
  • Antiproliferative Activity : Compounds were tested against a panel of 60 cancer cell lines from the NCI Developmental Therapeutics Program. Notably, some derivatives exhibited IC50 values comparable to established inhibitors .

Data Table: Biological Activity Summary

Compound IDCancer TypeModel TypeTumor Volume Reduction (%)IC50 (µM)
1aOsteosarcomaXenograft>50N/A
1bChronic Myelogenous LeukemiaXenograft>50N/A
1cNeuroblastomaIn VivoN/AN/A

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